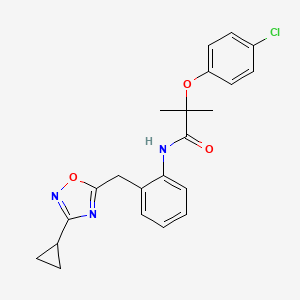
2-(4-chlorophenoxy)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chlorophenoxy)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylpropanamide (CAS Number: 1797757-21-1) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H22ClN3O3 with a molecular weight of 411.9 g/mol . The structure features a 4-chlorophenoxy group and a 1,2,4-oxadiazole moiety, which are known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3 |
| Molecular Weight | 411.9 g/mol |
| CAS Number | 1797757-21-1 |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The oxadiazole scaffold is known for its anticancer properties. Research indicates that derivatives of oxadiazole can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound under review may exhibit similar properties by disrupting these pathways.
- Antimicrobial Properties : The presence of the chlorophenoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial cell membranes, suggesting potential antimicrobial effects .
- Inhibition of Growth Factors : The compound may also target various growth factors and kinases that are critical in cancer progression, thereby exhibiting antiproliferative effects .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to or including oxadiazole derivatives:
- Antitumor Activity : In a study examining various 1,3,4-oxadiazole derivatives, compounds were shown to significantly inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the oxadiazole ring can lead to enhanced activity against specific cancer types. For instance, hybridization with other pharmacophores has been shown to improve cytotoxicity .
- Antimicrobial Efficacy : A related study highlighted that oxadiazole derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for potential use as an antibiotic agent .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-22(2,28-17-11-9-16(23)10-12-17)21(27)24-18-6-4-3-5-15(18)13-19-25-20(26-29-19)14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNZOSGGWDDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














